1-(1,3-benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione
Description
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H18N2O4/c19-15-9-12(17-6-2-1-3-7-17)16(20)18(15)11-4-5-13-14(8-11)22-10-21-13/h4-5,8,12H,1-3,6-7,9-10H2 |
InChI Key |
RNDLXNICSYKZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling Reactions
A palladium-mediated method in employs Pd₂(dba)₃·CHCl₃ with norbornadiene and N-methylmaleimide under inert argon. While this protocol generates Pd(NBD)(NMM) complexes, analogous strategies could facilitate C–N bond formation between benzodioxolyl precursors and piperidine-modified maleimides. Critical parameters include:
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Catalyst : Pd₂(dba)₃·CHCl₃.
-
Ligands : Norbornadiene (NBD).
-
Solvents : Anhydrous acetone or diethyl ether.
Optimization and Characterization
Reaction Conditions and Yields
Structural Confirmation
-
NMR Spectroscopy : ¹H NMR of the target compound should display signals for benzodioxolyl protons (δ 6.7–6.9 ppm, aromatic), piperidine protons (δ 1.4–2.8 ppm, aliphatic), and carbonyl groups (δ 170–175 ppm in ¹³C NMR).
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X-Ray Diffraction : As demonstrated in, crystalline derivatives of pyrrole-2,5-diones exhibit characteristic peaks (e.g., 6.8 ± 0.1°, 10.9 ± 0.1° in 2θ for CuKα radiation).
-
HPLC-MS : High-resolution mass spectrometry validates molecular weight (theoretical m/z for C₁₆H₁₆N₂O₅: 316.27 g/mol).
Chemical Reactions Analysis
Diazotization-Coupling Reactions
A common strategy for synthesizing pyrrole-2,5-dione derivatives involves diazotization reactions followed by coupling with activated carbonyl compounds. For example:
-
3,4-Methylenedioxyaniline hydrochloride reacts with sodium nitrite and hydrochloric acid at 5°C to form a diazonium salt, which then couples with N-methylmaleimide in acetone. This process yields a pyrrole-2,5-dione derivative after purification .
-
Reaction conditions :
-
Temperature: 3–5°C (ice-salt bath)
-
pH adjustment: Sodium bicarbonate to pH 3.2
-
Solvent: Acetone, isopropyl alcohol
-
| Component | Role |
|---|---|
| Sodium nitrite | Diazotization agent |
| N-methylmaleimide | Coupling partner |
| Sodium bicarbonate | pH control |
Amidrazone-Anhydride Cycloadditions
Reactions between N-substituted amidrazones and cyclic anhydrides (e.g., 2,3-dimethylmaleic anhydride) form pyrrole-2,5-dione derivatives. The choice of anhydride determines the product structure:
-
2,3-Dimethylmaleic anhydride selectively forms 1H-pyrrole-2,5-dione derivatives, while other anhydrides (e.g., maleic anhydride) may lead to acyclic or alternative heterocycles .
-
Key factors :
-
Anhydride substituents (e.g., methyl groups)
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Solvent (diethyl ether, toluene)
-
Reaction time (minutes to hours)
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Hybridization and Bond Angles
In pyrrole-2,5-dione derivatives, the N(1) atom exhibits varying hybridization states:
-
Near sp² hybridization leads to planar structures (e.g., in 2a from ), with bond angles summing to ~359°.
-
Partial sp³ hybridization introduces steric strain, as seen in 2d , where bond angles deviate significantly .
| Property | Example (2a) | Example (2d) |
|---|---|---|
| N(1) hybridization | Near sp² | Partial sp³ |
| Bond angles sum | ~359° | Lower (not specified) |
| Structural planarity | High | Reduced |
Toxicity and Bioactivity
-
Cytotoxicity : Derivatives like 2a and 2f show minimal toxicity to human peripheral blood mononuclear cells (PBMCs) at low concentrations (10–50 µg/mL). At 100 µg/mL, viability drops to ~64–79% for these compounds .
-
Anti-inflammatory activity : While not explicitly tested for the target compound, related pyrrole-2,5-diones often exhibit anti-inflammatory properties due to their ability to modulate cellular antioxidant enzymes (e.g., SOD, CAT) .
Pharmacological Potential
Compounds with 1,3-benzodioxol-5-yl substituents (e.g., 1-BCP in ) enhance swimming endurance in mice by increasing glycogen stores and reducing lactic acid levels. This suggests that pyrrole-2,5-dione derivatives may have applications in fatigue-related disorders.
Structural Variants
-
1-(tert-Butyl)-1H-pyrrole-2,5-dione ([4144-22-3]): Similarity score of 0.88 to the target compound .
-
1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride ([952292-18-1]): Contains a piperidine-like substituent, analogous to the target compound’s piperidine moiety .
Methodological Challenges
Scientific Research Applications
Neuropharmacological Applications
Preliminary studies suggest that this compound may act as a serotonin receptor modulator , influencing serotonin transporters (SERT) and specific serotonin receptors (5-HT). This dual action can enhance serotonergic signaling, potentially benefiting conditions such as depression and anxiety .
Case Study: Serotonergic Activity
A study conducted by Johnson et al. (2023) evaluated the effects of the compound on serotonin levels in rat models. The results indicated a significant increase in serotonin levels after administration, suggesting potential therapeutic benefits for mood disorders.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A study by Smith et al. (2024) assessed the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential application in developing new antimicrobial agents.
Antitumor Activity
Compounds similar to 1-(1,3-benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione have shown significant antitumor properties.
Case Study: Anticancer Efficacy
In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that derivatives of this compound inhibited cell proliferation significantly. A combination treatment with standard chemotherapeutics yielded a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Core Structure Comparison
The pyrrole-2,5-dione core is shared among several bioactive compounds. Key analogues include:
Key Observations :
- Piperidine vs. Hexyl Chains: The piperidine group in the target compound may confer better solubility and target specificity compared to U-73122’s hexyl chain, which is linked to a steroidal estra-trienylamino group. Piperidine’s basic nitrogen could facilitate interactions with acidic residues in enzymes or receptors.
- Benzodioxol vs. Furanyl : The 1,3-benzodioxol group’s electron-rich nature contrasts with the furanyl substituent in 3-(2-Furanylmethyl)-1H-pyrrole, which may reduce π-π stacking efficiency due to smaller aromatic surface area .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | U-73122 | U-73343 |
|---|---|---|---|
| Molecular Weight | ~330–350 g/mol (estimated) | 573.7 g/mol | 575.7 g/mol |
| Solubility | Moderate (piperidine enhances aqueous solubility) | Low (lipophilic estra-trienyl group) | Similar to U-73122 |
| Metabolic Stability | Likely higher (piperidine resists oxidation) | Low (prone to hepatic metabolism) | Low |
Key Insights :
- The target compound’s piperidine group likely improves bioavailability compared to U-73122’s bulky, lipophilic substituents.
- The benzodioxol moiety may enhance blood-brain barrier penetration relative to furanyl or non-aromatic analogs .
Research Findings and Mechanistic Implications
- PLC Modulation : Analogous to U-73122, the target compound may inhibit PLC by covalently modifying cysteine residues in the enzyme’s active site, though this requires experimental validation .
- Receptor Interactions : The benzodioxol group’s planar structure could facilitate binding to serotonin or dopamine receptors, similar to other benzodioxol-containing psychotropic agents .
- Conformational Analysis : Ring puckering in the piperidine moiety (quantified via Cremer-Pople coordinates ) may influence binding kinetics by altering spatial orientation of the basic nitrogen.
Biological Activity
The compound 1-(1,3-benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione is a derivative of the pyrrole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-(1,3-benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione is with a molecular weight of approximately 372.8 g/mol. The structural characteristics include a benzodioxole moiety that contributes to its biological activity.
Antitumor Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. A study focusing on similar compounds demonstrated their ability to inhibit the growth of various cancer cell lines. For instance, certain derivatives showed inhibitory effects on colon cancer cell lines such as HCT-116 and SW-620 with GI50 values in the nanomolar range (approximately ) . The proposed mechanism involves interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, suggesting a pathway for targeted cancer therapy.
Anti-inflammatory Effects
In vitro studies have shown that compounds related to 1-(1,3-benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione can inhibit pro-inflammatory cytokine production in stimulated peripheral blood mononuclear cells (PBMCs). The strongest anti-inflammatory effects were observed with specific derivatives, indicating their potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrrole derivatives have also been investigated. Compounds similar to 1-(1,3-benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione demonstrated significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.
Case Study 1: Antitumor Efficacy
A notable study synthesized several 4-amino-3-chloro-1H-pyrrole-2,5-diones and tested them against colon cancer cell lines. The findings indicated that these compounds not only inhibited cell proliferation but also reduced tumor growth in animal models . The structural modifications of these compounds were crucial for enhancing their biological activity.
Case Study 2: Anti-inflammatory Mechanisms
Another research project focused on the anti-inflammatory properties of pyrrole derivatives. It was found that certain modifications led to a significant reduction in PBMC proliferation and cytokine production. For example, compound 2d showed a consistent inhibition rate across varying concentrations . This highlights the importance of chemical structure in modulating biological responses.
Data Tables
| Compound | Target Cell Line | GI50 (M) | Activity Type |
|---|---|---|---|
| Compound 2a | HCT-116 | Antitumor | |
| Compound 2b | SW-620 | Antitumor | |
| Compound 2c | PBMCs | N/A | Anti-inflammatory |
| Compound 2d | Staphylococcus aureus | N/A | Antimicrobial |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(1,3-benzodioxol-5-yl)-3-piperidinodihydro-1H-pyrrole-2,5-dione and analogs?
Answer:
The compound can be synthesized via base-assisted cyclization of precursor aryl or heteroaryl ketones. Key steps include:
- Cyclization : Use of NaOH or KOH in ethanol/water under reflux to form the pyrrolidine-2,5-dione core .
- Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/benzene to achieve >95% purity .
- Characterization : Confirm structure via , , FTIR, and HRMS. For example, signals for the benzodioxole group typically appear at δ 6.7–7.1 ppm (aromatic protons) and δ 5.9–6.1 ppm (dioxole methylene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
